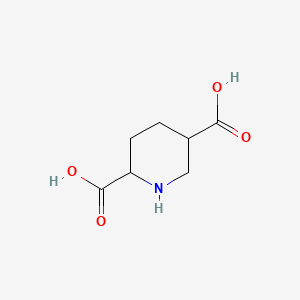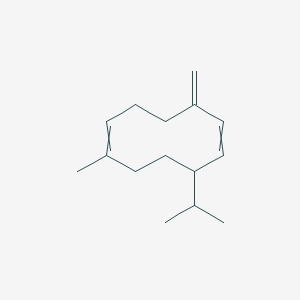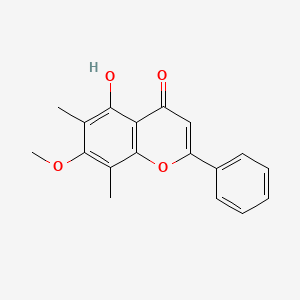
Desmosflavone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Desmosflavone belongs to the class of organic compounds known as 7-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C7 atom of the flavonoid backbone. Thus, this compound is considered to be a flavonoid lipid molecule. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP). Outside of the human body, this compound can be found in tea. This makes this compound a potential biomarker for the consumption of this food product.
This compound is a member of flavonoids and an ether.
Applications De Recherche Scientifique
Bioactive Compound Identification and Extraction
Advances in Extraction Techniques
The emergence of deep eutectic solvents (DESs) as a new class of green solvents has revolutionized the extraction of bioactive compounds. Zainal-Abidin et al. (2017) reviewed the state-of-the-art application of DESs in extracting bioactive compounds, including flavonoids such as desmosflavone. The review highlighted the role of DESs in improving the efficiency and sustainability of extraction processes from natural sources, positioning this compound extraction as part of a larger trend towards green chemistry (Zainal-Abidin et al., 2017).
Structural and Biosynthetic Insights
Research on Desmos chinensis led to the discovery of rare flavones with unique structural frameworks, including this compound. Studies like those conducted by Polbuppha et al. (2020) and Rittiwong et al. (2011) not only identified this compound but also proposed biosynthetic pathways and structure-activity relationships. These insights are crucial for understanding the chemical nature and potential therapeutic applications of this compound (Polbuppha et al., 2020) (Rittiwong et al., 2011).
Potential Therapeutic Applications
While keeping in mind the exclusion criteria (drug use, dosage, and side effects), studies have hinted at the potential therapeutic applications of compounds extracted from Desmos spp., including this compound. For instance, the work by Nguyen et al. (2009) and Nakagawa-Goto et al. (2005) explored the cytotoxic activities of various Desmos compounds, suggesting their potential in cancer therapy research. These studies underscore the significance of this compound and related compounds in the exploration of new therapeutic agents (Nguyen et al., 2009) (Nakagawa-Goto et al., 2005).
Propriétés
Numéro CAS |
14004-56-9 |
|---|---|
Formule moléculaire |
C18H16O4 |
Poids moléculaire |
296.3 g/mol |
Nom IUPAC |
5-hydroxy-7-methoxy-6,8-dimethyl-2-phenylchromen-4-one |
InChI |
InChI=1S/C18H16O4/c1-10-16(20)15-13(19)9-14(12-7-5-4-6-8-12)22-18(15)11(2)17(10)21-3/h4-9,20H,1-3H3 |
Clé InChI |
PQZXFPBMXPGZMO-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(C(=C1OC)C)OC(=CC2=O)C3=CC=CC=C3)O |
SMILES canonique |
CC1=C(C2=C(C(=C1OC)C)OC(=CC2=O)C3=CC=CC=C3)O |
melting_point |
212-214°C |
Autres numéros CAS |
14004-56-9 |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,2-Diazabicyclo[2.2.2]octane](/img/structure/B1201681.png)
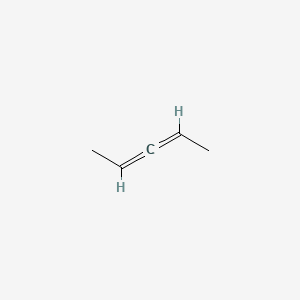
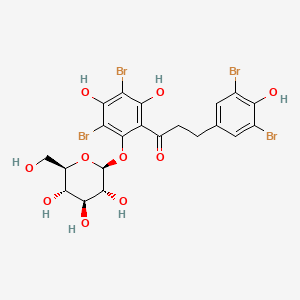






![7-[(3,5-Dimethyl-4-isoxazolyl)methoxy]-1-benzopyran-2-one](/img/structure/B1201698.png)


